4-Hydroxyphenylglyoxal hydrate
Overview
Description
4-Hydroxyphenylglyoxal hydrate is a chemical compound with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . It is a solid at room temperature and is typically stored at 4°C . This compound is primarily used in research settings, particularly in the fields of biochemistry and pharmaceutical development .
Biochemical Analysis
Cellular Effects
4-Hydroxyphenylglyoxal hydrate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to glyoxal, a related compound, has been shown to perturb the glutathione pathway, mitochondrial membrane potential, and mitogen-activated protein kinase pathways in human aortic endothelial cells . These effects suggest that this compound may similarly impact cellular processes, leading to changes in cell viability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at 4°C, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of glyoxal have been associated with DNA damage and tumor growth in animal studies . Similarly, this compound may exhibit threshold effects, where its impact on cellular processes becomes more pronounced at higher concentrations.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can impact its activity and function, as its accumulation in certain areas may enhance or inhibit specific biochemical reactions.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . Its subcellular localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyphenylglyoxal hydrate can be synthesized through the oxidation of p-hydroxyacetophenone using selenium oxide as the oxidizing agent . The reaction typically involves heating the reactants under controlled conditions to ensure the complete conversion of p-hydroxyacetophenone to this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a basis for scaling up the process. The use of selenium oxide as an oxidizing agent is a key step in the synthesis, and optimizing reaction conditions such as temperature, solvent, and reaction time can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenylglyoxal hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium oxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or other reduced forms .
Scientific Research Applications
4-Hydroxyphenylglyoxal hydrate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Hydroxyphenylglyoxal hydrate involves its interaction with specific enzymes and biological pathways. For example, it can act as a substrate for enzymes like peptidylglycine-alpha-hydroxylating monooxygenase (PHM), where it undergoes catalytic conversion without covalent modification. This interaction helps researchers understand enzyme mechanisms and develop inhibitors or activators for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal: Similar in structure but lacks the hydroxyl group.
4-Methoxyphenylglyoxal hydrate: Contains a methoxy group instead of a hydroxyl group.
4-Hydroxyphenylpyruvate: Structurally related but with a different functional group arrangement.
Uniqueness
4-Hydroxyphenylglyoxal hydrate is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where precise interactions with enzymes and other biological molecules are studied .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDQJGLFIXJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632843 | |
Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197447-05-5 | |
Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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